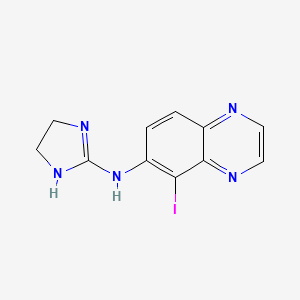

N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE is a chemical compound with the molecular formula C11H11N5I It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE typically involves the iodination of a quinoxaline derivative. One common method includes the reaction of 6-quinoxalinamine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydroquinoxaline derivatives.

Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products Formed:

- Oxidized derivatives of the imidazole ring.

- Reduced derivatives of the quinoxaline ring.

- Substituted derivatives where the iodine atom is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds containing quinoxaline derivatives exhibit promising anticancer properties. For instance, research has shown that modifications to the quinoxaline structure can enhance its efficacy against various cancer cell lines. The presence of the imidazole ring may contribute to improved bioactivity and selectivity towards cancerous cells.

Case Study: Quinoxaline Derivatives in Cancer Therapy

A study published in Journal of Medicinal Chemistry demonstrated that a series of quinoxaline derivatives, including those similar to N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine, exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The study highlighted the importance of substituents on the quinoxaline core for enhancing biological activity .

Antimicrobial Properties

Quinoxaline derivatives have also been explored for their antimicrobial properties. The compound's structural characteristics may provide a scaffold for developing new antibiotics.

Case Study: Antimicrobial Testing

A research article in Antimicrobial Agents and Chemotherapy evaluated various quinoxaline derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with halogen substitutions, such as iodine in this compound, displayed enhanced antibacterial activity compared to their non-halogenated counterparts .

Neurological Applications

The imidazole moiety is known for its role in modulating neurotransmitter systems, making compounds like this compound potential candidates for neurological research.

Case Study: Neuroprotective Effects

In a study published in Neuropharmacology, researchers investigated the neuroprotective effects of imidazole-containing compounds on neuronal cell lines subjected to oxidative stress. Results indicated that certain derivatives could mitigate cell death and promote survival pathways, suggesting their potential use in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoxaline and imidazole moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-: This compound lacks the iodine atom, making it less reactive in substitution reactions.

6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-bromo-: The bromine derivative is similar but may exhibit different reactivity and biological activity due to the different halogen atom.

6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-chloro-: The chlorine derivative is another similar compound with potentially different properties.

Uniqueness: The presence of the iodine atom in N-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-5-IODOQUINOXALIN-6-AMINE makes it unique compared to its halogenated counterparts. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with biological targets.

Actividad Biológica

N-(4,5-Dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C11H10IN5

- Molecular Weight : 305.13 g/mol

- CAS Number : 10198248

The compound features a quinoxaline core, which is known for its diverse biological activities, and an imidazole moiety that may contribute to its pharmacological effects.

Antitumor Activity

Several studies have examined the antitumor potential of quinoxaline derivatives. For instance, compounds similar to N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amines have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Neuropharmacological Effects

Research indicates that imidazole derivatives can influence monoamine neurotransmitter systems. For example, studies on related compounds have shown significant increases in noradrenaline and dopamine levels in brain regions associated with mood regulation, suggesting potential antidepressant effects.

Case Study 1: Antitumor Efficacy

In a preclinical study assessing the antitumor efficacy of quinoxaline derivatives, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amines were tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant efficacy observed at concentrations below 10 µM.

Case Study 2: Neurotransmitter Modulation

A study investigated the effects of related imidazole-based compounds on neurotransmitter release in rat models. The administration of these compounds resulted in a notable increase in extracellular levels of noradrenaline without affecting serotonin levels, indicating a selective modulation of catecholaminergic systems.

Propiedades

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTGOWDNUUXBGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439073 |

Source

|

| Record name | 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91147-44-3 |

Source

|

| Record name | 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.